molecular formula C13H12N2O3S B5874586 N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide

N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide

Cat. No.: B5874586
M. Wt: 276.31 g/mol
InChI Key: PGJIGMFFGKZUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide, also known as AMCA, is a chemical compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play an important role in regulating cellular signaling pathways.

Mechanism of Action

N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide works by binding to the active site of PTPs and blocking their enzymatic activity. PTPs are involved in the dephosphorylation of tyrosine residues in proteins, which is an important step in regulating cellular signaling pathways. By inhibiting PTPs, this compound can increase the level of phosphorylated proteins and modulate cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in macrophages, and improve insulin sensitivity in adipocytes. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, it is important to note that the effects of this compound on cellular signaling pathways can be complex and context-dependent. Therefore, careful experimental design and data interpretation are required to obtain meaningful results.

Future Directions

There are several future directions for research on N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PTPs in different disease models, such as cancer, diabetes, and neurodegenerative diseases. Furthermore, the use of this compound as a therapeutic agent in these diseases should be explored. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability and facilitate its use in scientific research.

Synthesis Methods

The synthesis of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 2-aminophenol with carbon disulfide and then with 2-furoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of this compound is around 60%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a tool to study the role of PTPs in various biological processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP2, and TCPTP. By inhibiting PTPs, this compound can modulate cellular signaling pathways and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

N-[(2-hydroxy-3-methylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-4-2-5-9(11(8)16)14-13(19)15-12(17)10-6-3-7-18-10/h2-7,16H,1H3,(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIGMFFGKZUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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